molecular formula C8H5FN2O2 B11758815 4-fluoro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid

4-fluoro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid

Cat. No.: B11758815
M. Wt: 180.14 g/mol
InChI Key: QHYPKNPKKNYCRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-fluoro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid is a heterocyclic compound that features a pyridine ring fused to a pyrrole ring, with a fluorine atom at the 4-position and a carboxylic acid group at the 6-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid typically involves multi-step organic reactions. One common method starts with the reaction of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine with a substituted aldehyde under specific conditions to form intermediate compounds. These intermediates are then further reacted to introduce the fluorine atom and the carboxylic acid group .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes optimized for large-scale production. This includes the use of efficient catalysts, high-yield reactions, and scalable purification techniques to ensure the compound’s purity and consistency .

Chemical Reactions Analysis

Types of Reactions

4-fluoro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or aldehydes, while substitution reactions could introduce new functional groups like alkyl or aryl groups .

Scientific Research Applications

4-fluoro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential as an inhibitor of specific enzymes or receptors.

    Medicine: Explored for its potential therapeutic effects, particularly in cancer research due to its ability to inhibit fibroblast growth factor receptors (FGFRs).

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-fluoro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid involves its interaction with molecular targets such as FGFRs. By binding to these receptors, the compound can inhibit their activity, leading to reduced cell proliferation and induced apoptosis in cancer cells. This makes it a promising candidate for cancer therapy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-fluoro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid is unique due to the presence of the fluorine atom, which can enhance its stability and binding affinity to molecular targets. This makes it a valuable compound for developing new therapeutic agents .

Properties

Molecular Formula

C8H5FN2O2

Molecular Weight

180.14 g/mol

IUPAC Name

4-fluoro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid

InChI

InChI=1S/C8H5FN2O2/c9-5-3-6(8(12)13)11-7-4(5)1-2-10-7/h1-3H,(H,10,11)(H,12,13)

InChI Key

QHYPKNPKKNYCRN-UHFFFAOYSA-N

Canonical SMILES

C1=CNC2=C1C(=CC(=N2)C(=O)O)F

Origin of Product

United States

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